4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one
CAS No.: 948553-68-2
Cat. No.: VC2912704
Molecular Formula: C8H6FNO2
Molecular Weight: 167.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 948553-68-2 |
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Molecular Formula | C8H6FNO2 |
Molecular Weight | 167.14 g/mol |
IUPAC Name | 4-fluoro-5-hydroxy-1,3-dihydroindol-2-one |
Standard InChI | InChI=1S/C8H6FNO2/c9-8-4-3-7(12)10-5(4)1-2-6(8)11/h1-2,11H,3H2,(H,10,12) |
Standard InChI Key | XVAYHKRLBOJOQF-UHFFFAOYSA-N |
SMILES | C1C2=C(C=CC(=C2F)O)NC1=O |
Canonical SMILES | C1C2=C(C=CC(=C2F)O)NC1=O |
Introduction
Structural Properties and Characteristics
Physicochemical Properties
Based on analysis of similar indolinone derivatives, 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one likely possesses the following properties:
Structural Comparison with Related Compounds
The structural relationship between 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one and similar compounds provides valuable insights into its potential properties:
Synthesis Methods and Preparation
Cyclization of Appropriately Substituted Phenylacetic Acids
This approach would involve:
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Preparation of a 2-fluoro-3-hydroxyphenylacetic acid precursor
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Intramolecular cyclization to form the indolinone ring
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Protection/deprotection strategies for the hydroxyl group during synthesis
Direct Functionalization of Indolinone Core
This strategy would include:
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Starting with unsubstituted or partially substituted indolin-2-one
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Regioselective fluorination at position 4
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Hydroxylation at position 5 using appropriate oxidizing agents
Reaction Conditions and Considerations
Successful synthesis would likely require:
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Careful temperature control during fluorination steps to maintain selectivity
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Appropriate protecting groups for the hydroxyl functionality
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Mild reaction conditions to prevent side reactions
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Sophisticated purification techniques including column chromatography and recrystallization
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Potential use of transition metal catalysts for selective functionalization
Biological Activity and Pharmacological Properties
Antimicrobial Activity
Fluorinated and hydroxylated indolinones have demonstrated significant antimicrobial properties against various pathogens. Research has explored the potential of similar compounds as antimicrobial agents active against both Gram-positive and Gram-negative bacteria.
Enzyme Inhibition
The indolinone scaffold is known for its ability to interact with various enzymes. The specific positioning of the fluorine and hydroxyl groups in 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one could potentially create favorable interactions with enzyme binding pockets. Related compounds have shown interactions with DNA gyrase, suggesting potential applications as antibacterial agents targeting bacterial DNA replication .
Anti-inflammatory and Antioxidant Properties
The hydroxyl group at position 5 potentially confers antioxidant properties through its ability to scavenge reactive oxygen species. Additionally, many indolinone derivatives have demonstrated anti-inflammatory activities in various biological systems.
Structure-Activity Relationship Factors
The biological activity of 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one would be significantly influenced by its structural features:
Structural Feature | Expected Effect on Biological Activity |
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Fluorine at C4 | Enhances metabolic stability; increases binding affinity to hydrophobic pockets; alters electronic distribution |
Hydroxyl at C5 | Provides hydrogen bonding capabilities; improves target specificity; contributes to antioxidant activity |
Indolinone core | Facilitates binding to various biological targets; serves as a privileged structure in medicinal chemistry |
Molecular Interactions and Binding Mechanisms
Hydrogen Bonding Interactions
The compound contains multiple hydrogen bond donors and acceptors:
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The NH group in the indolinone core (donor)
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The carbonyl oxygen (acceptor)
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The hydroxyl group at position 5 (donor and acceptor)
These functional groups can form hydrogen bonds with amino acid residues in protein binding sites, similar to the interactions observed with related compounds. For example, similar indazole derivatives have demonstrated hydrogen bonding with amino acids like GLU-50, GLY, and ARG-76 in protein targets .
Fluorine-Mediated Interactions
The fluorine atom at position 4 can participate in:
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Weak hydrogen bonding interactions (as an acceptor)
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Dipole-dipole interactions
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Interactions with positively charged amino acids or polar residues
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Enhanced lipophilic interactions in hydrophobic binding pockets
Molecular Docking Predictions
Based on findings with structurally similar compounds, molecular docking studies would likely reveal:
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Favorable binding energies in the range of -6.0 to -8.0 kcal/mol with various enzyme targets
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Potential interactions with amino acids commonly involved in binding indolinone derivatives
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Binding modes that leverage both the hydroxyl and fluorine substituents in target recognition
Structure-Activity Relationship Analysis
Effect of Fluorine Substitution
The fluorine atom at position 4 significantly influences the compound's properties:
Impact of Hydroxyl Group Positioning
The hydroxyl group at position 5 contributes to the compound's properties through:
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Hydrogen bonding capacity: Provides both donor and acceptor capabilities for interactions with biological targets
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Reactivity: Serves as a site for potential derivatization through esterification, etherification, or other transformations
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Solubility: Increases hydrophilicity, potentially improving aqueous solubility compared to non-hydroxylated analogs
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Antioxidant potential: Offers radical scavenging capability through hydrogen atom donation
Combined Effects and Positional Significance
The specific arrangement of substituents in 4-fluoro-5-hydroxy-2,3-dihydro-1H-indol-2-one creates unique properties:
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The ortho relationship between fluorine and hydroxyl groups may lead to intramolecular hydrogen bonding
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This specific substitution pattern creates a distinct electronic density distribution different from isomers like 5-fluoro-3-hydroxy-2,3-dihydro-1H-indol-2-one
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The combined electronic and steric effects likely produce a unique binding profile with biological targets
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